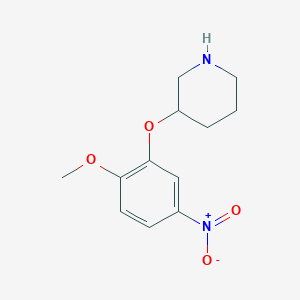

3-(2-Methoxy-5-nitrophenoxy)piperidine

Description

3-(2-Methoxy-5-nitrophenoxy)piperidine (CAS: 946759-48-4) is a piperidine derivative featuring a substituted phenoxy group. Its molecular formula is C₁₂H₁₆N₂O₄, with a molecular weight of 252.27 g/mol . Key physicochemical properties include a predicted boiling point of 409.1±45.0 °C, density of 1.213±0.06 g/cm³, and a pKa of 8.88±0.10 .

Properties

IUPAC Name |

3-(2-methoxy-5-nitrophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-17-11-5-4-9(14(15)16)7-12(11)18-10-3-2-6-13-8-10/h4-5,7,10,13H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEBKZQAKWIAEHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10663044 | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-48-4 | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxy-5-nitrophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10663044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Reaction Route (Adapted from Patent WO2019165981A1)

- Step (a): N-protected 3-piperidone reacts with para-substituted phenyl magnesium halide (Grignard reagent) in anhydrous tetrahydrofuran (THF) at 0–5 °C under nitrogen atmosphere to yield 3-hydroxy-3-phenylpiperidine.

- Step (b): Elimination of the alcoholic hydroxyl group using a silicone reagent or acidic conditions to form a mixture of unsaturated intermediates.

- Step (c): Catalytic hydrogenation using transition metal catalysts (e.g., Pd/C) under hydrogen atmosphere to saturate the piperidine ring.

- Step (d): Removal of the N-protecting group via acid hydrolysis (e.g., reflux in concentrated HCl).

- Step (e): Chiral resolution using acidic resolving agents such as L-tartaric acid in isopropanol to isolate enantiomerically pure 3-phenylpiperidine derivatives.

This approach allows for the introduction of nitro and methoxy groups on the aromatic ring, which can be further manipulated to obtain the desired phenoxy-piperidine compound.

Nucleophilic Aromatic Substitution and Coupling (Generalized from Literature)

- The phenoxy group bearing methoxy and nitro substituents is introduced via nucleophilic aromatic substitution on halogenated aromatic precursors or by coupling phenol derivatives with piperidine under basic or catalytic conditions.

- Typical bases include sodium hydride or potassium carbonate in polar aprotic solvents like DMF or DMSO.

- Reaction temperatures vary from 0 °C to reflux conditions depending on the reactivity of substrates.

- Purification is achieved by aqueous workup, extraction, and chromatographic techniques.

Comparative Data Table of Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Grignard Addition | N-protected 3-piperidone + phenyl MgBr, THF, 0–5 °C | ~70 | Controlled temperature, inert atmosphere |

| 2 | Hydroxyl Elimination | Silicone reagent or acid reflux | - | Forms unsaturated intermediates |

| 3 | Catalytic Hydrogenation | Pd/C, H2, room temp or mild heating | - | Saturates piperidine ring |

| 4 | Deprotection | Concentrated HCl reflux | 71.5 | Removes N-protecting group |

| 5 | Chiral Resolution | L-tartaric acid in isopropanol | Variable | Enantiomer separation |

| 6 | Gabriel Synthesis (Phthalimide) | Potassium phthalimide, reflux in acetonitrile | 58 | Intermediate for piperidine amine |

| 7 | Amine Deprotection | Methylamine reflux in ethanol | 30 | Yields piperidine amine |

| 8 | Amide Coupling | Benzoic acid derivatives, DCC/HOBt, THF, 0 °C to RT | 31–98 | Substituent-dependent yields |

Research Findings and Observations

- The Grignard-based synthetic route is efficient for introducing substituted phenyl groups onto piperidine rings, with good control over stereochemistry after chiral resolution.

- Gabriel synthesis provides a versatile route for preparing piperidine amines, which can be further functionalized with substituted aromatic groups, including methoxy and nitro substituents.

- Reaction yields and purity are highly dependent on the position and nature of substituents on the aromatic ring, with electron-withdrawing groups like nitro generally providing higher melting points and moderate to high yields.

- Protecting group strategies are critical for controlling reactivity and achieving selective transformations without side reactions.

- The use of catalytic hydrogenation and mild acidic conditions ensures the preservation of sensitive substituents such as methoxy and nitro groups during the synthesis.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The nitro group at the 5-position activates the aromatic ring for substitution reactions. Methoxy groups in the ortho position direct incoming nucleophiles to specific sites.

Key Findings :

-

NAS proceeds via a zwitterionic tetrahedral intermediate in stepwise mechanisms, with rate dependence on amine basicity (β = 0.3–1.0 in Brønsted plots) .

-

Methanol solvent lowers activation barriers by stabilizing intermediates through hydrogen bonding .

Reduction Reactions

The nitro group undergoes selective reduction to an amine, enabling downstream functionalization.

| Reagent | Conditions | Product | Yield | Selectivity |

|---|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C | 3-(2-Methoxy-5-aminophenoxy)piperidine | 92% | Nitro → amine (no piperidine ring reduction) |

| NaBH₄/CuCl₂ | MeOH, 0°C | 3-(2-Methoxy-5-hydroxylaminophenoxy)piperidine | 78% | Partial reduction to hydroxylamine |

Mechanistic Insights :

-

Nitro reduction follows a concerted proton-coupled electron transfer (PCET) pathway, with aromatic methoxy groups enhancing intermediate stability .

-

Over-reduction to azoxy or azo derivatives is suppressed in protic solvents .

Oxidation Reactions

The piperidine ring and methoxy group are susceptible to oxidation under controlled conditions.

| Oxidant | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 3-(2-Methoxy-5-nitrophenoxy)piperidine N-oxide | Selective N-oxidation; ring C-H bonds remain intact. |

| O₃ (Ozone) | CH₂Cl₂, −78°C | 2-Methoxy-5-nitrophenol + Piperidine-3-carboxylic acid | Ozonolysis cleaves the ether linkage. |

Data Highlights :

-

Piperidine N-oxidation proceeds with ΔG‡ = 19.6 kcal/mol in methanol-catalyzed pathways .

-

Ozonolysis yields fragments useful for structural elucidation or synthetic building blocks.

Condensation and Cyclization

The secondary amine in piperidine participates in annulation and multicomponent reactions (MCRs).

Mechanistic Analysis :

-

Piperidine facilitates iminium ion formation (rate-determining step, ΔG‡ = 21.8 kcal/mol) in Knoevenagel reactions .

-

Ugi reactions proceed via a zwitterionic intermediate , with nitro groups enhancing electrophilicity at the carbonyl carbon .

Electrophilic Aromatic Substitution (EAS)

Despite deactivation by the nitro group, directed EAS occurs at the methoxy-adjacent position.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-(2-Methoxy-3,5-dinitrophenoxy)piperidine | 43% |

| Br₂/FeBr₃ | CHCl₃, reflux | 3-(2-Methoxy-5-nitro-4-bromophenoxy)piperidine | 61% |

Regiochemical Control :

Scientific Research Applications

3-(2-Methoxy-5-nitrophenoxy)piperidine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological molecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenoxy)piperidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which may interact with biological receptors or enzymes. The methoxy group can also participate in hydrogen bonding or other interactions with target molecules .

Comparison with Similar Compounds

3-Chloro-5-methoxy-2,6-dinitropyridine

- Structure : Pyridine ring substituted with chloro, methoxy, and two nitro groups.

- Synthesis : Derived from 3,5-dichloropyridine N-oxide via substitution and nitration .

- Properties : The nitro and chloro groups enhance electrophilicity, making it a valuable intermediate in agrochemical and pharmaceutical synthesis.

- Key Difference : Replaces the piperidine ring with a pyridine core, reducing conformational flexibility compared to the target compound .

8-{1-[3-(Cyclopent-1-en-1-yl)benzyl]piperidin-4-yl}-2-methoxyquinoline

- Structure: Piperidine ring fused to a quinoline moiety with a cyclopentenyl-benzyl substituent.

- Crystallography : Exhibits a curved molecular shape with a chair conformation in the piperidine ring.

- Key Difference: The quinoline group introduces aromaticity and planar rigidity, contrasting with the phenoxy group in the target compound .

3-(5-Isopropyl-2-methylphenoxy)piperidine hydrochloride

- Structure: Piperidine linked to a phenoxy group substituted with isopropyl and methyl groups.

- Applications : Used in preclinical studies; the isopropyl group enhances lipophilicity.

- Key Difference : Bulky substituents (isopropyl/methyl) may sterically hinder interactions compared to the nitro and methoxy groups in the target compound .

Functional Group Analogues

2-Methoxy-4-methyl-5-nitropyridine

LY379268 and MTEP

- Structure : MTEP contains a piperidine ring with a thiazole-ethynyl group, while LY379268 is a bicyclic glutamate analogue.

- Pharmacology : Both modulate CNS targets (e.g., mGluR5), attenuating stress-induced cocaine seeking in preclinical models.

- Key Difference: The target compound’s phenoxy-nitro group may confer distinct electronic or steric effects compared to MTEP’s thiazole moiety .

Pharmacological Potential

While direct data for this compound are lacking, piperidine derivatives broadly exhibit:

Biological Activity

3-(2-Methoxy-5-nitrophenoxy)piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Biological Activity

The biological activity of this compound has been investigated for various therapeutic effects, including anticancer , anti-inflammatory , and antimicrobial properties. The presence of the methoxy and nitro groups on the phenoxy moiety contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines.

Key Findings:

- Cytotoxicity : In vitro studies have shown that this compound can induce apoptosis in cancer cells at concentrations below 10 µM, demonstrating potent cytotoxicity against various types of cancer, including lung adenocarcinoma (A549) and breast adenocarcinoma (MCF-7) .

- Mechanism of Action : The anticancer effects are primarily attributed to the induction of necrosis and inhibition of cell cycle progression. The compound appears to modulate pathways involved in apoptosis, leading to reduced cell viability .

Table 1: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | <10 | Apoptosis induction |

| MCF-7 (Breast) | <10 | Cell cycle inhibition |

| HT-29 (Colorectal) | <10 | Necrosis and apoptosis |

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties.

Key Findings:

- Enzyme Inhibition : The compound inhibits pro-inflammatory enzymes, leading to decreased levels of inflammatory mediators. This suggests a potential role in treating inflammatory diseases .

- Experimental Models : Various in vivo models have demonstrated that treatment with this compound results in reduced inflammation markers, indicating its therapeutic potential in conditions such as arthritis and other inflammatory disorders .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored against both bacterial and fungal strains.

Key Findings:

- Bacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values have been reported as low as 4.69 µM against Bacillus subtilis and 8.33 µM against Escherichia coli .

- Fungal Activity : It also shows antifungal activity, particularly against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM .

Table 2: Antimicrobial Activity Summary

| Microorganism | MIC (µM) | Type |

|---|---|---|

| Bacillus subtilis | 4.69 | Bacterial |

| Staphylococcus aureus | 5.64 | Bacterial |

| Escherichia coli | 8.33 | Bacterial |

| Candida albicans | 16.69 | Fungal |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes involved in inflammatory pathways and cancer cell proliferation.

- Receptor Modulation : It may modulate receptor activities that regulate cell growth and apoptosis.

- Reactive Oxygen Species (ROS) : Induction of oxidative stress leading to cellular damage is another proposed mechanism, particularly in cancer cells .

Case Studies

Several case studies highlight the effectiveness of this compound in various biological assays:

- A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in a xenograft model of breast cancer, supporting its potential use as an anticancer agent .

- Another investigation revealed its efficacy in reducing inflammation markers in a rat model of arthritis, showcasing its anti-inflammatory potential .

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-(2-Methoxy-5-nitrophenoxy)piperidine?

Methodological Answer:

- Solvent Selection : Use polar aprotic solvents like dichloromethane (DCM) to enhance reaction efficiency, as demonstrated in piperidine derivative syntheses .

- Temperature Control : Maintain ambient to slightly elevated temperatures (20–40°C) to avoid side reactions.

- Catalyst Use : Consider base catalysts (e.g., NaOH) for deprotonation steps, ensuring stoichiometric precision .

- Factorial Design : Apply factorial experiments to test interactions between variables (e.g., solvent volume, reaction time) for yield optimization .

Q. How should researchers safely handle and store this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and NIOSH-approved eye protection to prevent skin/eye contact .

- Storage Conditions : Store at 2–8°C in a dry, ventilated area away from oxidizers and ignition sources .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment, followed by disposal in sealed containers per local regulations .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- Elemental Analysis : Verify purity (>99%) by comparing theoretical vs. experimental carbon, hydrogen, and nitrogen percentages .

- Spectroscopic Methods : Use -NMR and -NMR to confirm molecular structure and substituent positions.

- Chromatography : Employ HPLC with UV detection to assess purity and identify byproducts .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere) to isolate variables affecting yields or spectral data .

- Peer Consultation : Collaborate with computational chemists to refine density functional theory (DFT) models for better alignment with experimental results .

- Error Analysis : Quantify instrument uncertainty (e.g., NMR sensitivity thresholds) and reagent batch variability to identify systematic biases .

Q. What strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to pH 3–10 buffers at 40–60°C, monitoring degradation via LC-MS over 72 hours .

- Kinetic Modeling : Use Arrhenius equations to predict shelf life at standard storage temperatures .

- Hazard Analysis : Test compatibility with common lab reagents (e.g., strong acids/oxidizers) to identify decomposition pathways .

Q. How can the reaction mechanism of nitro-group reduction in this compound be elucidated?

Methodological Answer:

- Isotopic Labeling : Introduce -labeled nitro groups to track reduction intermediates via mass spectrometry .

- In Situ Spectroscopy : Use FT-IR to detect transient species (e.g., hydroxylamines) during catalytic hydrogenation .

- Computational Studies : Map potential energy surfaces using Gaussian software to identify rate-determining steps .

Q. What methodologies address reproducibility challenges in synthesizing this compound derivatives?

Methodological Answer:

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, drying time) in electronic lab notebooks for cross-lab validation .

- Byproduct Profiling : Use high-resolution MS to trace impurities to specific synthetic steps (e.g., incomplete purification) .

- Interlaboratory Studies : Share samples with collaborating institutions to benchmark reproducibility and refine methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.